Cas no 2228514-53-0 (2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal)

2-(1H-1,3-Benzodiazol-5-yl)-2-methylpropanal is a benzimidazole-derived aldehyde compound with potential applications in pharmaceutical and organic synthesis. Its structure features a reactive formyl group adjacent to a sterically hindered methyl-substituted carbon, offering selectivity in nucleophilic addition reactions. The benzimidazole moiety enhances stability and may contribute to biological activity, making it a useful intermediate in medicinal chemistry. The compound’s rigid aromatic system and functional group compatibility allow for derivatization into more complex scaffolds. Its synthesis typically involves controlled conditions to preserve the aldehyde functionality while maintaining the integrity of the heterocyclic core. Suitable for research applications requiring tailored molecular building blocks.
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal structure
2228514-53-0 structure
商品名:2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
CAS番号:2228514-53-0
MF:C11H12N2O
メガワット:188.225782394409
CID:6423246
PubChem ID:165781914

2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

    • 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
    • EN300-1785477
    • 2228514-53-0
    • インチ: 1S/C11H12N2O/c1-11(2,6-14)8-3-4-9-10(5-8)13-7-12-9/h3-7H,1-2H3,(H,12,13)
    • InChIKey: GSCGMOBKXSXRRY-UHFFFAOYSA-N
    • ほほえんだ: O=CC(C)(C)C1=CC=C2C(=C1)NC=N2

計算された属性

  • せいみつぶんしりょう: 188.094963011g/mol
  • どういたいしつりょう: 188.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 45.8Ų

2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1785477-0.5g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
0.5g
$1221.0 2023-09-19
Enamine
EN300-1785477-5.0g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
5g
$3687.0 2023-06-02
Enamine
EN300-1785477-0.1g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
0.1g
$1119.0 2023-09-19
Enamine
EN300-1785477-2.5g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
2.5g
$2492.0 2023-09-19
Enamine
EN300-1785477-0.25g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
0.25g
$1170.0 2023-09-19
Enamine
EN300-1785477-5g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
5g
$3687.0 2023-09-19
Enamine
EN300-1785477-10g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
10g
$5467.0 2023-09-19
Enamine
EN300-1785477-1.0g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
1g
$1272.0 2023-06-02
Enamine
EN300-1785477-0.05g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
0.05g
$1068.0 2023-09-19
Enamine
EN300-1785477-10.0g
2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal
2228514-53-0
10g
$5467.0 2023-06-02

2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal 関連文献

2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanalに関する追加情報

Comprehensive Analysis of 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal (CAS No. 2228514-53-0): Properties, Applications, and Research Insights

In the realm of organic chemistry and pharmaceutical research, 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal (CAS No. 2228514-53-0) has emerged as a compound of significant interest. This benzodiazole-derived aldehyde exhibits unique structural features that make it a valuable intermediate in synthetic chemistry. The presence of both a benzodiazole moiety and an aldehyde functional group in its molecular framework allows for diverse reactivity, enabling applications in drug discovery, material science, and agrochemical development.

The compound's systematic name, 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal, reflects its precise chemical architecture. Researchers often search for "benzodiazole aldehyde derivatives" or "CAS 2228514-53-0 applications" to understand its potential uses. Recent trends in scientific literature indicate growing interest in heterocyclic aldehydes like this compound, particularly for their role in designing novel pharmacophores and biologically active molecules.

From a structural perspective, the 2-methylpropanal segment attached to the benzodiazole ring system offers interesting steric and electronic properties. This configuration has been explored in the development of fluorescence probes, with researchers investigating how the aldehyde group can participate in condensation reactions to create Schiff base derivatives. Such derivatives have shown promise in chemo-sensing applications, a hot topic in analytical chemistry circles.

The synthetic accessibility of 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal makes it particularly attractive for medicinal chemistry projects. Many research teams are focusing on "benzodiazole-aldehyde conjugation" strategies to create libraries of compounds for high-throughput screening. The compound's molecular weight (218.25 g/mol) and moderate lipophilicity suggest good potential for drug-like properties, though specific pharmacological data would require further investigation.

In material science applications, the benzodiazole core of this compound has drawn attention for its potential in organic electronic materials. The conjugated system combined with the aldehyde functionality allows for further derivatization to create π-conjugated polymers or small-molecule semiconductors. These applications align with current industry demands for next-generation organic photovoltaics and OLED materials.

Quality control of 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal typically involves analytical techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's stability profile suggests it can be stored under standard laboratory conditions, though protection from light and moisture is recommended for long-term storage. These practical considerations are frequently searched by laboratory technicians handling this material.

Environmental and safety aspects of CAS 2228514-53-0 have been evaluated through standard REACH compliance assessments. While not classified as hazardous under current regulations, proper laboratory practices should always be followed when handling this or any chemical substance. The growing emphasis on green chemistry principles has led to investigations into more sustainable synthetic routes for such benzodiazole derivatives.

Future research directions for 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal may explore its potential in bioconjugation chemistry or as a building block for metal-organic frameworks (MOFs). The compound's versatility positions it well for interdisciplinary applications bridging chemistry, biology, and materials science. As synthetic methodologies advance, we anticipate seeing more innovative uses for this interesting heterocyclic aldehyde in both academic and industrial settings.

For researchers considering working with 2-(1H-1,3-benzodiazol-5-yl)-2-methylpropanal, it's worth noting that several commercial suppliers now offer this compound with varying purity grades. The development of reliable synthetic protocols has made this benzodiazole derivative more accessible to the scientific community, supporting its growing popularity in chemical research and development projects worldwide.

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